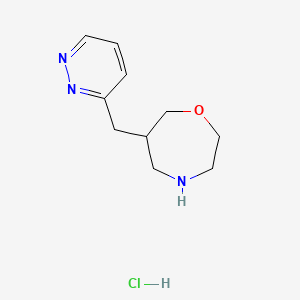

6-(Pyridazin-3-ylmethyl)-1,4-oxazepane hydrochloride

Overview

Description

The compound “6-(Pyridazin-3-ylmethyl)-1,4-oxazepane hydrochloride” is a complex organic molecule. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and an oxazepane ring, which is a seven-membered ring with one oxygen atom .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyridazine ring, possibly through a condensation reaction or a cyclization reaction . The oxazepane ring could potentially be formed through a ring-expansion reaction or a cyclization reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridazine and oxazepane rings. The pyridazine ring is aromatic and planar, while the oxazepane ring is non-aromatic and likely to adopt a puckered conformation .Chemical Reactions Analysis

As a complex organic molecule, “6-(Pyridazin-3-ylmethyl)-1,4-oxazepane hydrochloride” would be expected to undergo a variety of chemical reactions. The pyridazine ring, for example, might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the hydrochloride group suggests that it would be soluble in water .Scientific Research Applications

Synthesis and Structural Analysis

- Pyridazine analogs like 6-(Pyridazin-3-ylmethyl)-1,4-oxazepane hydrochloride have been synthesized for significant pharmaceutical importance. These compounds have been characterized using spectroscopic techniques and structure confirmed by XRD technique. Density functional theory (DFT) calculations help in understanding the harmony between theoretical and experimental values (Sallam et al., 2021).

Pharmacological Applications

- Some pyridazine derivatives have been evaluated for their cytotoxic activities against leukemia and breast adenocarcinoma cell lines. Certain derivatives showed potent cytotoxic activity, indicating their potential as promising leads for cancer treatment (Mamta et al., 2019).

Corrosion Inhibition

- Pyridazine derivatives have been investigated for their inhibitory effect on the corrosion of mild steel in acidic environments. These studies are essential for understanding the protective capabilities of these compounds in industrial applications (Mashuga et al., 2017).

Anti-Asthmatic Activities

- Certain pyridazine derivatives have been synthesized and evaluated for their ability to inhibit bronchoconstriction, indicating potential applications in treating asthma and other respiratory diseases (Kuwahara et al., 1997).

Anti-Inflammatory and Antimicrobial Agents

- Novel pyridazinone derivatives have been synthesized and tested for anti-inflammatory activity. Additionally, their antimicrobial activity was screened, demonstrating their therapeutic potential in these areas (Saini et al., 2022).

Antihypertensive Activity

- New 6-heteroaryl-3-hydrazinopyridazine derivatives have been synthesized and shown to have antihypertensive action, making them candidates for the treatment of hypertension (Steiner et al., 1981).

Safety and Hazards

Future Directions

properties

IUPAC Name |

6-(pyridazin-3-ylmethyl)-1,4-oxazepane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O.ClH/c1-2-10(13-12-3-1)6-9-7-11-4-5-14-8-9;/h1-3,9,11H,4-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAJBMNMTQXBLNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(CN1)CC2=NN=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Pyridazin-3-ylmethyl)-1,4-oxazepane hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4,5,5-Tetramethyl-2-[4-(oxan-4-yloxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B1402307.png)

![3-(4-Aminomethyl-cyclohexyl)-thieno[2,3-b]pyridine-2-carboxylic acid dimethylamide hydrochloride](/img/structure/B1402320.png)